Hydroxysimazine

Overview

Description

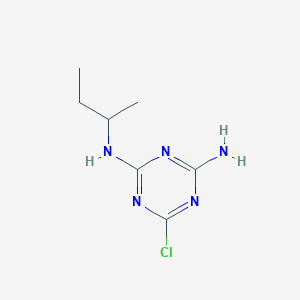

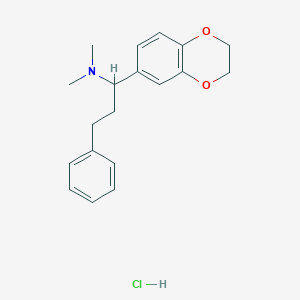

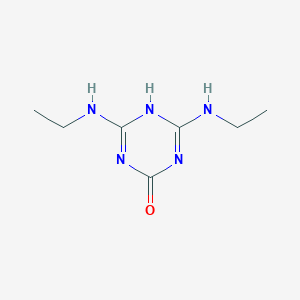

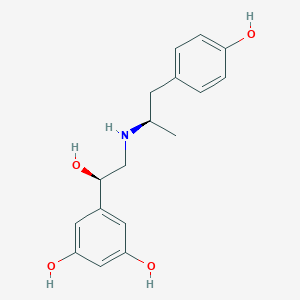

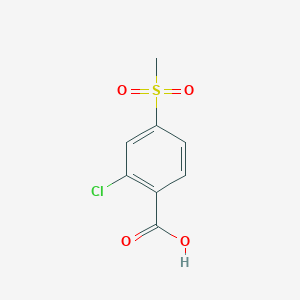

Hydroxysimazine is a diamino-1,3,5-triazine that is N,N’-diethyl-1,3,5-triazine-2,4-diamine substituted by a hydroxy group at position 2 . It is a metabolite of the herbicide simazine and has a role as a marine xenobiotic metabolite .

Molecular Structure Analysis

The molecular formula of this compound is C7H13N5O . The IUPAC name is 4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one . The InChI is 1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13) .

Scientific Research Applications

Degradation by Corn Seedlings

Hydroxysimazine is formed in vivo by corn seedlings from the herbicide simazine, and in vitro by corn extracts. This conversion is considered a detoxification process of the herbicide. In vitro conversion can be produced using certain cyclic hydroxamates or their glucosides, potentially playing a role in the in vivo conversion in corn (Hamilton & Moreland, 1962).

Detection of Hydroxytriazines

Hydroxytriazines, including this compound, are environmental decomposition products of s-triazine herbicides. Enzyme-linked immunosorbent assays (ELISAs) have been developed for detecting these compounds, showing potential for screening groundwater samples containing hydroxytriazine contamination (Kido et al., 1997).

Monitoring Environmental and Microbial Degradation

An ELISA selective for hydroxyatrazine and this compound has been developed to monitor environmental and microbial degradation of atrazine to hydroxyatrazine. The assay's robustness across different conditions and matrices makes it valuable for investigating bioremediation of atrazine (Lucas et al., 1993).

Residues in Orchard Soil

Studies on orchard soils treated with simazine have shown that simazine and its metabolite, this compound, can persist for several months without significant accumulation. This compound degrades more slowly than simazine and can remain in larger quantities (Khan & Marriage, 1979).

UV Detection in Well Water

A method was developed to confirm the presence of hydroxytriazine products, including this compound, in well water. This method, involving HPLC and photodiode-array detection, successfully detected these compounds in samples from shallow wells (Saez et al., 1996).

Impact on Plant Protein Content

Simazine application to barley seedlings showed an increase in water-soluble protein content, indicating a direct influence on protein synthesis. However, its nonherbicidal metabolite this compound did not affect protein synthesis (Pulver & Ries, 1973).

Immunoassay for Hydroxy-s-Triazines

A sensitive immunoassay for hydroxy-s-triazines, including this compound, was developed using a monoclonal antibody. This assay has shown promising results in detecting hydroxyatrazine-spiked water, with a detection limit below 0.01 μg/l (Bruun et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Hydroxysimazine, also known as Simazine-2-Hydroxy, is a metabolite of the herbicide Simazine . The primary targets of this compound are the cyclin-dependent kinases (CDKs) , which are enzymes involved in the regulation of cell division.

Mode of Action

This compound acts as an inhibitor of CDKs . By inhibiting these enzymes, this compound can interfere with the normal cell division process, leading to changes in cellular function and structure.

Biochemical Pathways

The degradation of Simazine, from which this compound is derived, follows similar pathways to other triazine herbicides. A common step in these pathways is the formation of hydroxyl metabolites, such as this compound . This can occur through abiotic chloro hydrolysis, under acidic or alkaline conditions, or thanks to microbial enzymes .

Pharmacokinetics

It is known that this compound is a metabolite of simazine, suggesting that it is formed in the body following the administration of simazine .

Result of Action

The inhibition of CDKs by this compound can lead to significant changes in cellular function. Specifically, it has been shown to induce apoptosis in cancer cells . This suggests that this compound could potentially have anticancer properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation rates of Simazine, and by extension this compound, can be highly variable, depending on the history of the herbicide treatment and on site-specific characteristics such as soil depth, texture, mineralogy, organic carbon content, and pH . These factors can influence the availability of this compound in the environment and its subsequent action on its targets.

Biochemical Analysis

Biochemical Properties

Hydroxysimazine plays a role in biochemical reactions, particularly in the degradation of triazine herbicides . A common step in this degradation is the formation of hydroxyl metabolites, which can occur through abiotic chloro hydrolysis, under acidic or alkaline conditions, or thanks to microbial enzymes . This suggests that this compound interacts with these enzymes to facilitate the degradation process .

Molecular Mechanism

This process can occur through abiotic chloro hydrolysis, under acidic or alkaline conditions, or thanks to microbial enzymes .

Temporal Effects in Laboratory Settings

In a study, it was found that this compound persisted for 40 and 28 months in soil of two different orchards, respectively . No progressive accumulation of either compound in large quantities occurred from repeated annual applications of simazine to the orchard soils .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the degradation of triazine herbicides . This process involves the formation of hydroxyl metabolites, which can occur through abiotic chloro hydrolysis, under acidic or alkaline conditions, or thanks to microbial enzymes .

properties

IUPAC Name |

4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIXRXMOJFQVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=O)N1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062547 | |

| Record name | Hydroxysimazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2599-11-3 | |

| Record name | Hydroxysimazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2599-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxysimazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysimazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxysimazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2599-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYSIMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MHC1OXH2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is hydroxysimazine and how is it related to simazine?

A1: this compound (2-hydroxy-4,6-bis(ethylamino)-s-triazine) is a primary metabolite of the herbicide simazine (2-chloro-4,6-bis(ethylamino)-s-triazine). It is formed through the dehalogenation of simazine, often catalyzed by plant enzymes or soil microbes. [, , ]

Q2: How persistent are simazine and this compound in soil?

A2: Studies show that while both compounds can persist, this compound generally degrades more slowly than simazine. [, ] One study found this compound residues in orchard soil at levels 40 times higher than simazine residues 40 months after application. [] Another long-term study revealed the presence of simazine and this compound residues in soil even after 15 annual applications, highlighting their persistence. []

Q3: Does repeated application of simazine lead to its accumulation in soil?

A3: While both simazine and this compound can persist in soil, research indicates that significant accumulation does not generally occur, even with repeated annual applications. []

Q4: What role does benzoxazinone play in simazine metabolism?

A6: Benzoxazinone (2,4-dihydroxy-3-keto-7-methoxy-1,4-benzoxazine) and its glucoside are present in some plants like corn and are believed to play a crucial role in converting simazine to this compound. [, ] This conversion is considered a detoxification mechanism in plants resistant to simazine.

Q5: Are there plant species with varying tolerance to simazine related to benzoxazinone levels?

A7: Research suggests a possible link between benzoxazinone levels and simazine tolerance in certain plant species. A corn mutant with significantly reduced benzoxazinone content exhibited decreased tolerance to atrazine (a related herbicide) compared to its wild-type counterpart. []

Q6: Besides plants, do other organisms metabolize simazine?

A8: Yes, microorganisms can also play a role in simazine degradation. One study used an ELISA method to demonstrate that microbes in horse manure could convert a small percentage of atrazine to hydroxyatrazine. []

Q7: Are there analytical methods available to specifically detect this compound?

A9: Yes, researchers have developed highly sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of hydroxytriazines, including this compound. [, ] These ELISAs offer advantages such as tolerance to various matrices and high sensitivity, making them valuable tools for monitoring this compound levels in environmental samples.

Q8: Has this compound been detected in groundwater?

A11: Yes, long-term monitoring studies have reported the presence of this compound, along with its parent compound simazine, in groundwater samples collected from areas with intensive agricultural activity. [] This finding underscores the potential for these compounds to leach into groundwater, posing risks to water quality.

Q9: Is there a way to assess the ease of simazine extraction from different soils?

A12: Researchers have explored using a release constant (KRC), derived from simazine recovery rates over time, as a measure of extraction ease. [] This constant, influenced by soil properties like clay content, organic matter, and cation-exchange capacity (CEC), can provide insights into the binding affinity of simazine to different soil types.

Q10: Can simazine be taken up by tree roots, and if so, what happens to it?

A13: Yes, studies using radiolabeled 14C-simazine have shown that tree roots can absorb simazine. [] In Norway spruce (Picea abies) seedlings, absorbed simazine was found to be rapidly metabolized, primarily in the root system, into this compound and other unidentified metabolites. [] Interestingly, no parent simazine was detected in the needles, suggesting efficient conversion within the plant.

Q11: Can citrus tree roots metabolize simazine?

A14: Research indicates that citrus tree roots possess the ability to metabolize simazine, primarily through dealkylation. [] This metabolic process was observed to be dependent on the presence of active roots, ceasing upon their removal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)

![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)